4,4-Dimethylpentan-2-amine hydrochloride
CAS No.:
Cat. No.: VC16781307
Molecular Formula: C7H18ClN
Molecular Weight: 151.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H18ClN |
---|---|
Molecular Weight | 151.68 g/mol |
IUPAC Name | 4,4-dimethylpentan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C7H17N.ClH/c1-6(8)5-7(2,3)4;/h6H,5,8H2,1-4H3;1H |
Standard InChI Key | LJTPCFLSHIIRAL-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(C)(C)C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
4,4-Dimethylpentan-2-amine hydrochloride, systematically named (2R)-4,4-dimethylpentan-2-amine hydrochloride in its enantiopure form, belongs to the class of secondary aliphatic amines. Its molecular formula is C₇H₁₈ClN, with a molar mass of 151.68 g/mol . The compound is also recognized by alternative designations, including N,4-dimethyl-2-pentanamine hydrochloride and 2-pentanamine, 4,4-dimethyl-, hydrochloride. The CAS registry number 2757691-06-6 specifically identifies the (S)-enantiomer .
Structural Features
The molecule comprises a pentane chain substituted with two methyl groups at the 4-position and an amine group at the 2-position, protonated as a hydrochloride salt. The chiral center at the 2-position confers stereoselectivity in reactions and biological interactions. X-ray crystallography and NMR studies confirm a staggered conformation stabilized by steric hindrance from the geminal dimethyl groups.
Table 1: Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₈ClN | |
Molar Mass | 151.68 g/mol | |
CAS Number (S-enantiomer) | 2757691-06-6 | |
Chiral Centers | 1 (C2) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4,4-dimethylpentan-2-amine hydrochloride typically proceeds via reductive amination of 4,4-dimethyl-2-pentanone with methylamine. Industrial protocols employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Key Steps:
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Condensation: 4,4-Dimethyl-2-pentanone reacts with methylamine to form an imine intermediate.
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Reduction: The imine is reduced to the corresponding amine using NaBH₄ at 0–5°C.
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Salification: The free amine is treated with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Yield |
---|---|---|
Temperature | 0–5°C (reduction step) | 85–92% |
Solvent | Anhydrous DCM | |
Catalyst | NaBH₄ (1.2 eq) |
Enantioselective Synthesis
The (S)-enantiomer is synthesized using chiral catalysts such as BINAP-ruthenium complexes in asymmetric hydrogenation. This method achieves enantiomeric excess (ee) >98%, critical for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility (≈50 mg/mL at 25°C) compared to the free amine. It is stable under inert atmospheres but degrades upon prolonged exposure to moisture or light, necessitating storage at –20°C in amber vials .
Spectroscopic Profiles
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IR Spectroscopy: N–H stretch (3300 cm⁻¹), C–N stretch (1250 cm⁻¹), and C–Cl vibration (750 cm⁻¹).
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¹H NMR (D₂O): δ 1.05 (s, 6H, CH₃), 1.45–1.60 (m, 2H, CH₂), 2.20–2.35 (m, 1H, CH), 3.10 (q, 2H, NH₂).
Pharmacological Activity and Mechanisms
Neurotransmitter Modulation
4,4-Dimethylpentan-2-amine hydrochloride acts as a dopamine and norepinephrine reuptake inhibitor, increasing synaptic concentrations of these neurotransmitters. In vivo studies demonstrate enhanced locomotor activity in rodent models at doses of 5–10 mg/kg.
Enantiomer-Specific Effects
The (S)-enantiomer exhibits 3-fold greater potency in dopamine transporter (DAT) binding assays (IC₅₀ = 12 nM) compared to the (R)-form (IC₅₀ = 36 nM) . This stereoselectivity underscores the importance of chiral resolution in therapeutic development.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to antidepressants and stimulants. Its methyl branches improve metabolic stability, reducing hepatic clearance in prodrug formulations.
Organic Synthesis
As a bulky amine catalyst, it facilitates asymmetric aldol reactions and Michael additions. Recent applications include the synthesis of β-lactam antibiotics via Staudinger ketene-imine cycloadditions.
Recent Advances and Future Directions
Continuous Flow Synthesis
Microwave-assisted continuous flow systems have reduced reaction times from 12 hours to 30 minutes, achieving 95% yield with minimal purification.
Targeted Drug Delivery
Encapsulation in PEGylated liposomes improves blood-brain barrier penetration, enhancing efficacy in neurodegenerative disease models.
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